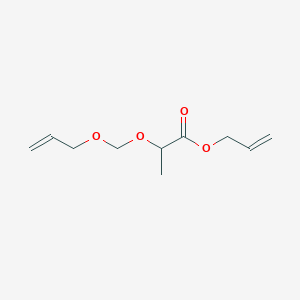
4-Methoxy-3,4-dimethylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3,4-dimethylpentan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and two methyl groups attached to the pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-3,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the alkylation of this compound with appropriate alkyl halides in the presence of a strong base. Another method includes the condensation of this compound with aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Methoxy-3,4-dimethylpentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3,4-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-3-pentanone:
4,4-Dimethyl-2-pentanone: Another related compound with a different substitution pattern on the pentan-2-one backbone.
Uniqueness
4-Methoxy-3,4-dimethylpentan-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
82477-88-1 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-methoxy-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(7(2)9)8(3,4)10-5/h6H,1-5H3 |
Clé InChI |
LTQRLPBCWUEVFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)C(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


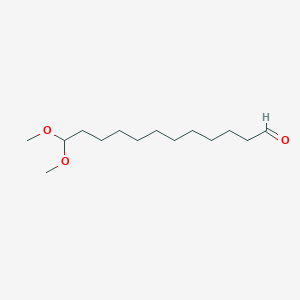
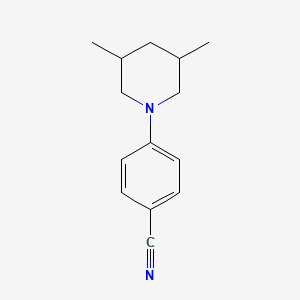
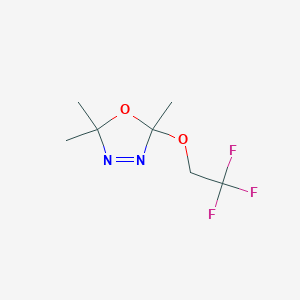

![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)



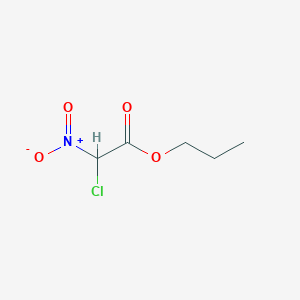
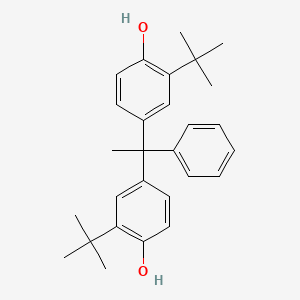

![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)

